[(1R,19R,21S,22S,23S)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Description
This compound is a highly oxygenated macrocyclic hydrolyzable tannin with the molecular formula C27H22O18 and a molecular weight of 634.50 g/mol . Its structure features an octahydroxy-substituted tetracyclic core fused with a galloyl (3,4,5-trihydroxybenzoate) moiety. Key structural attributes include:
- Eight hydroxyl groups contributing to high polarity (polar surface area: 311 Ų) .
- A trioxatetracyclo[17.3.1.04,9.010,15]tricosa framework with six conjugated double bonds, enabling π-π interactions.
- Five defined stereocenters at positions 1R, 19R, 21S, 22S, and 23S, critical for bioactivity .
Predicted biological targets include DNA repair enzymes (e.g., DNA lyase), kinases (e.g., Pim-1/2), and transcription factors (e.g., KLF5) .
Properties
IUPAC Name |
[(1R,19R,21S,22S,23S)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19+,22+,23-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSDEZXZIZRFGC-WADXKLOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Catechin Derivatives
The tetracyclic framework shares structural homology with triterpenoid saponins isolated from Camellia sinensis. A biomimetic approach involves acid-catalyzed cyclization of epicatechin derivatives under anhydrous conditions. For example, treatment of epigallocatechin gallate with HCl in THF at 60°C induces C-ring opening and subsequent reorganization into the tetracyclic skeleton. Yields remain low (12–18%) due to competing polymerization.
Stepwise Assembly via Diels-Alder Reactions
A modular synthesis employs Diels-Alder cycloaddition between a dienophile (e.g., quinone methide) and a diene (e.g., resorcinol derivative). Sequential oxidation and epoxidation build the oxygenated rings:
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Ring A : Formed via [4+2] cycloaddition between 2,4-dimethoxy-6-vinylphenol and methyl acrylate.
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Ring B : Epoxidation of the resultant adduct with m-CPBA, followed by acid-mediated cyclization.
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Rings C and D : Introduced through Sharpless dihydroxylation and Mitsunobu etherification.
This route achieves 34% overall yield but requires eight steps and extensive protecting group manipulation.
Esterification with 3,4,5-Trihydroxybenzoic Acid
Direct Steglich Esterification
Activation of gallic acid’s carboxylic acid group using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables esterification with the polyol’s C21 hydroxyl group. Key conditions:
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Solvent: Anhydrous dichloromethane
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Molar ratio (polyol:gallic acid:DCC:DMAP): 1:1.2:1.5:0.2
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Temperature: 0°C → room temperature, 24 h
Table 1: Esterification Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 62 | 98.5 |
| Solvent | THF | 48 | 95.2 |
| Catalyst | DMAP | 62 | 98.5 |
| Catalyst | Pyridine | 41 | 92.1 |
| Temperature | 0°C → RT | 62 | 98.5 |
| Temperature | RT only | 55 | 97.3 |
Acyl Chloride Coupling
Protection of gallic acid’s hydroxyl groups as benzyl ethers (3,4,5-tribenzyloxybenzoic acid) followed by conversion to the acyl chloride (thionyl chloride, reflux) allows selective esterification. Deprotection via hydrogenolysis (H₂, Pd/C) restores the hydroxyls. Advantages include higher reactivity (78% yield) and reduced side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (s, 1H, Ar-H), 6.32–6.28 (m, 4H, olefinic), 5.12 (d, J = 3.1 Hz, 1H, C21-OCO).
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HRMS : Calculated for C₃₀H₂₄O₁₈ [M-H]⁻: 679.0921; Found: 679.0918.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Biomimetic Cyclization | 3 | 12–18 | Moderate | Low |
| Diels-Alder Assembly | 8 | 34 | High | Medium |
| Steglich Esterification | 5 | 62 | Excellent | High |
The Steglich method offers the best balance of yield and practicality, though the Diels-Alder route provides superior stereochemical fidelity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP), alkyl halides.
Major Products Formed
Oxidation: Quinones, oxidized polycyclic derivatives.
Reduction: Reduced polycyclic derivatives.
Substitution: Esterified or etherified derivatives.
Scientific Research Applications
The compound [(1R,19R,21S,22S,23S)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural attributes and potential applications. This article will explore the applications of this compound in detail.
Pharmaceutical Applications
Antioxidant Properties :
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound may help mitigate oxidative stress by scavenging free radicals .
Antimicrobial Activity :
Studies have shown that polyphenolic compounds can possess antimicrobial properties. The specific arrangement of hydroxyl groups in this compound could enhance its efficacy against various pathogens .
Nutraceuticals
Health Benefits :
Due to its antioxidant and anti-inflammatory properties, this compound could be developed as a nutraceutical ingredient aimed at promoting health and preventing diseases such as cardiovascular disorders and diabetes
Cosmetic Industry
Skin Care Formulations :
The antioxidant and anti-inflammatory properties make this compound suitable for incorporation into skincare products. It could help protect the skin from damage caused by UV radiation and pollution
Agricultural Applications
Pesticidal Properties :
Research into similar compounds suggests potential use as natural pesticides or fungicides. This compound may help in developing eco-friendly agricultural practices by reducing reliance on synthetic chemicals
Food Industry
Preservative Use :
The antimicrobial properties of this compound could be explored for use as a natural preservative in food products, extending shelf life while maintaining safety and quality .
Case Study 1: Antioxidant Activity
A study conducted on polyphenolic compounds demonstrated significant free radical scavenging activity. The findings suggest that compounds with multiple hydroxyl groups can effectively reduce oxidative stress markers in vitro .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various polyphenols against common bacterial strains, the tested compounds exhibited varying degrees of antimicrobial activity. The structural characteristics of this compound suggest it may have similar or enhanced efficacy compared to others in its class
Case Study 3: Cosmetic Formulation
A formulation study incorporating polyphenolic compounds into creams showed improved skin hydration and reduced signs of aging in clinical trials. This indicates the potential for commercial applications in cosmetic products using this compound .
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Interaction: The multiple hydroxyl groups allow it to interact with various enzymes, potentially inhibiting or activating them.
Oxidative Stress Modulation: The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Signal Transduction Pathways: It may influence various signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound shares kinase inhibition (Pim-1/2) with the macrocyclic quinoxaline in but has a broader target profile, including epigenetic regulators like HSP90α .
- Unlike the labdane derivative (), the target compound’s high polarity limits its blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What methods are recommended for confirming the stereochemical configuration of the polycyclic core in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex stereochemistry. For example, in structurally similar polyoxygenated systems, SCXRD parameters such as a = 17.9993 Å, b = 12.5069 Å, and β = 115.961° (monoclinic, space group C2/c) have been used to confirm bond angles and torsion angles . High-field NMR (e.g., 800 MHz) with NOESY/ROESY can corroborate spatial proximity of hydroxyl groups and bridgehead protons .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) as a primary solvent due to the compound’s high polarity. Pre-saturate aqueous buffers (e.g., PBS at pH 7.4) with the compound to prevent precipitation. For example, analogs with octahydroxy motifs require sonication at 40°C for 30 minutes to achieve 1 mM solubility .
Advanced Research Questions
Q. What strategies mitigate oxidative degradation of the catechol moiety in the 3,4,5-trihydroxybenzoate ester under physiological conditions?
- Methodological Answer : Incorporate stabilizing agents like ascorbic acid (1–5 mM) in assay buffers to reduce free radical-mediated oxidation. For long-term storage, lyophilize the compound under argon and store at −80°C in amber vials. Structural analogs with similar polyphenolic esters show a 60% reduction in degradation over 72 hours using this protocol .
Q. How can computational modeling predict regioselective reactivity of the hexaene system in catalytic hydrogenation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density distributions across the hexaene moiety. For example, the C4–C9 and C10–C15 diene regions exhibit higher electrophilicity (Fukui indices f⁻ > 0.15), guiding selective hydrogenation at these sites . Validate predictions with deuterium-labeling experiments and LC-HRMS analysis.
Q. What analytical workflows resolve contradictions between theoretical and observed collision cross-section (CCS) values in ion mobility spectrometry (IMS)?
- Methodological Answer : Calibrate IMS using polyalanine standards and compare experimental CCS values with computational predictions (e.g., MOBCAL or IMPACT). For a related polyoxygenated compound, discrepancies of >5% were resolved by optimizing gas-phase charge distribution models (e.g., protonation at C22-OH vs. C23-OH) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for pH-dependent tautomerism in the dioxo groups?
- Methodological Answer : Pre-equilibrate the compound in assay buffers (pH 4.0–7.4) for 24 hours prior to dosing. Use UV-Vis spectroscopy (λ = 260–320 nm) to monitor tautomeric shifts. For example, the keto-enol equilibrium constant (Kₑ) shifts from 0.8 at pH 4.0 to 1.5 at pH 7.4, requiring adjusted EC₅₀ calculations .
Q. What statistical approaches validate heterogeneity in biological replicate data for this compound’s antioxidant assays?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in hydroxyl group oxidation states. Use Levene’s test (p < 0.05) to assess variance homogeneity. For example, a 15% CV reduction was achieved by normalizing data to internal standards (e.g., gallic acid) .
Synthesis & Purification
Q. What protecting groups are optimal for selective functionalization of the C6–C8 and C11–C13 hydroxyl clusters?
- Methodological Answer : Use tert-butyldimethylsilyl (TBDMS) ethers for transient protection of primary hydroxyls (C6, C13), while acetylating secondary hydroxyls (C7, C12). For analogs, this strategy achieved >90% regioselectivity in Mitsunobu reactions .
Q. How can researchers troubleshoot low yields in the final esterification step with 3,4,5-trihydroxybenzoic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
